Pneumocandin B0

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pneumocandin B0 is an organic chemical compound produced by the fungus Glarea lozoyensis. It belongs to the echinocandin family and is known for its potent antifungal properties. The compound inhibits the synthesis of β-(1→3)-D-glucan, a crucial component of fungal cell walls, making it effective against a variety of pathogenic fungi, including Candida albicans . This compound serves as the precursor for the semisynthetic antifungal drug caspofungin acetate .

準備方法

Synthetic Routes and Reaction Conditions: Pneumocandin B0 is primarily produced through microbial fermentation. The fungus Glarea lozoyensis is cultivated in a fermentation medium containing suitable carbon sources, nitrogen sources, inorganic salts, and trace elements. The fermentation process can be optimized by adding lactic acid, mannitol, or γ-aminobutyric acid, which significantly improve the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves extensive mutation and medium optimization to enhance the yield. The fermentation process is carefully controlled to maintain optimal conditions for the growth of Glarea lozoyensis and the production of this compound. The fermentation broth is then processed to extract and purify the compound .

化学反応の分析

反応の種類: プネウモカンジン B0 は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、化合物を修飾して抗真菌作用を高めたり、関連する化合物を合成したりするために不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、プネウモカンジン B0 を酸化することができます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、プネウモカンジン B0 の特定の官能基を還元します。

置換: 置換反応には、アミンやチオールなどの求核剤が関与し、化合物の特定の基を置換することがよくあります。

生成される主要な生成物: これらの反応から生成される主な生成物には、抗真菌作用が強化されているか、薬物動態特性が改善されている、プネウモカンジン B0 のさまざまな誘導体があります .

4. 科学研究への応用

プネウモカンジン B0 は、科学研究で幅広い用途があります。

化学: カスポファンギン酢酸やその他のエキノカンジン誘導体の合成の出発物質として使用されます。

生物学: プネウモカンジン B0 は、真菌細胞壁の合成を阻害する役割について研究されており、真菌の生物学と病因に関する洞察を提供しています。

医学: カスポファンギン酢酸の前駆体として、プネウモカンジン B0 は、侵襲性真菌感染症の治療のための抗真菌療法の開発に不可欠です。

科学的研究の応用

Antifungal Therapy

Pneumocandin B0 is primarily recognized for its role as a precursor in the synthesis of caspofungin, an echinocandin class antifungal. Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, thus exerting fungicidal effects. Caspofungin is particularly effective against Candida and Aspergillus species that exhibit resistance to other antifungal agents such as azoles and polyenes . The therapeutic efficacy of caspofungin has made this compound an important compound in the pharmaceutical industry.

Production Enhancement Strategies

The production of this compound has been optimized through various biotechnological approaches:

- Adaptive Laboratory Evolution (ALE) : This method has been employed to enhance the production levels of this compound. By subjecting G. lozoyensis to low-temperature conditions, researchers achieved a 32% increase in this compound production, reaching up to 2131 g/L. This was attributed to improved membrane permeability and altered fatty acid composition .

- Genetic Engineering : The use of mutagenesis and CRISPR/Cas9 technology has facilitated the isolation of strains that produce higher yields of this compound while minimizing the production of undesired by-products like pneumocandin A0. For instance, specific mutants have been developed that exhibit significantly improved ratios of this compound to A0 .

- Medium Optimization : The selection of nitrogen sources in fermentation media has also been shown to impact yield. For example, using cotton seed powder as a nitrogen source resulted in a maximum yield of 1680 mg/L of this compound compared to lower yields with other sources .

Case Study 1: Genetic Modification for Enhanced Yield

A study demonstrated that knocking out the Glyap1 gene in G. lozoyensis led to increased oxidative stress resistance and enhanced this compound production per unit biomass. The modified strain achieved a yield of 38.78 mg/g dry cell weight, representing a 50% increase over wild-type strains .

Case Study 2: Fermentation Process Development

Research focused on optimizing fermentation conditions revealed that altering environmental parameters could significantly affect this compound production. The implementation of a three-stage antioxidant addition strategy improved growth and maintained high production levels under oxidative stress conditions .

作用機序

プネウモカンジン B0 は、真菌細胞壁の β-(1,3)-D-グルカンの合成に不可欠な酵素である β-(1,3)-D-グルカンシンターゼを阻害することによって抗真菌効果を発揮します。この阻害は、真菌細胞壁の完全性を破壊し、浸透圧不安定化と細胞溶解につながります。 標的酵素は哺乳動物細胞には存在せず、プネウモカンジン B0 とその誘導体は、ヒトで使用するために非常に選択的で安全です .

類似化合物との比較

プネウモカンジン B0 は、エキノカンジン B やミカファンギンなどの他のエキノカンジンと構造的に似ています。 それは、これらの化合物と区別するユニークな特徴を持っています。

エキノカンジン B: 両方の化合物は同様の環状ヘキサペプチドコアを共有していますが、プネウモカンジン B0 は、位置 5 に L-トレオニンの代わりにヒドロキシ-L-グルタミン残基を持っています.

ミカファンギン: FR901370 から誘導されたミカファンギンは、プネウモカンジン B0 と比較して異なる側鎖構造を持っており、抗真菌スペクトルと薬物動態特性に違いが生じています.

これらの違いは、プネウモカンジン B0 の独自性と、抗真菌剤としてのさらなる開発の可能性を浮き彫りにしています。

特性

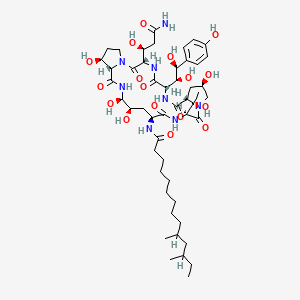

分子式 |

C50H80N8O17 |

|---|---|

分子量 |

1065.2 g/mol |

IUPAC名 |

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25?,26?,27-,30+,31-,32-,33-,34-,35+,38-,39-,40-,41-,42-,43-,46+/m0/s1 |

InChIキー |

DQXPFAADCTZLNL-YSHLLHMASA-N |

異性体SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CC(=O)N)O)O)O)O |

正規SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |

ピクトグラム |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

同義語 |

L 688,786 L 688786 L-688,786 L-688786 pneumocandin B(0) pneumocandin B0 pneumocardin B(0) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。